Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Medicinal Chemistry ADME Physicochemical Profiling

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 73710-74-4) is a key heterocyclic building block within the pyrrolizine class, featuring a fused bicyclic system containing a nitrogen atom at the ring junction. With the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, this compound serves as a versatile intermediate for the construction of more complex molecules, including potential therapeutic agents.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 73710-74-4
Cat. No. B3152479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
CAS73710-74-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2C=C1
InChIInChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3
InChIKeyWBBKAILMWXVGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 73710-74-4): A Versatile Pyrrolizine Scaffold for Medicinal Chemistry and Advanced Synthesis


Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 73710-74-4) is a key heterocyclic building block within the pyrrolizine class, featuring a fused bicyclic system containing a nitrogen atom at the ring junction [1]. With the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, this compound serves as a versatile intermediate for the construction of more complex molecules, including potential therapeutic agents [1]. Its structure allows for targeted chemical modifications, making it a valuable asset in drug discovery and medicinal chemistry campaigns [2].

Why Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate Cannot Be Replaced by Generic Pyrrolizine Analogs: Evidence of Critical Structure-Function Divergence


The pyrrolizine scaffold is not a monolith; subtle changes in substitution pattern and ester group composition profoundly alter key physicochemical and reactivity parameters, making generic substitution a high-risk proposition for synthetic and medicinal chemists. As detailed below, direct comparisons reveal that methyl, ethyl, and other ester derivatives exhibit quantifiable differences in lipophilicity, molecular weight, and steric bulk, which in turn critically influence their synthetic utility, pharmacokinetic behavior, and downstream biological activity . These non-interchangeable properties necessitate a precise, compound-specific procurement strategy to ensure experimental reproducibility and optimal outcomes in drug development and chemical biology studies [1].

Quantitative Differentiation of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate: Head-to-Head Physicochemical and Reactivity Comparisons


Comparative Lipophilicity (LogP): Methyl Ester vs. Ethyl Ester Determines Downstream Permeability and Solubility

The methyl ester analog (target compound) exhibits a significantly lower lipophilicity compared to its ethyl ester counterpart, a critical parameter for predicting membrane permeability and aqueous solubility. This is directly reflected in the computed LogP values [1].

Medicinal Chemistry ADME Physicochemical Profiling

Molecular Weight Differential: Methyl Ester Offers 8.5% Lower Mass than Ethyl Ester for Fragment-Based Drug Design

The target compound's methyl ester group results in a molecular weight of 165.19 g/mol, which is 8.5% lower than that of its closest common analog, the ethyl ester. This reduction is quantitatively significant in the context of fragment-based drug design (FBDD), where maintaining a low molecular weight is paramount for optimizing ligand efficiency and downstream developability [1].

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Synthetic Utility as a Key Intermediate: Documented Use in Patented HBV Inhibitor Synthesis

The compound is not merely a theoretical scaffold; it has been explicitly documented as a crucial reactant in the synthesis of advanced pyrrolizine derivatives. Specifically, it serves as a starting material in a reaction sequence involving oxalyl chloride and lithium hydroxide monohydrate to yield a complex 2,3-dihydro-1H-pyrrolizine-7-formamide derivative, which is the subject of a patent application as an inhibitor for treating HBV-related diseases [1].

Antiviral Drug Discovery Organic Synthesis Process Chemistry

Pyrrolizine Scaffold Activity Profile: Class-Level Evidence of Potent Anticancer and Anti-inflammatory Activity

While direct head-to-head biological data for methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is not publicly available, robust class-level evidence demonstrates the inherent value of the pyrrolizine scaffold for which this compound serves as a foundational building block. Numerous pyrrolizine derivatives have shown potent activity against key therapeutic targets. For instance, a series of novel pyrrolizines exhibited COX-2 inhibitory activity with IC50 values ranging from 0.85 to 3.44 µM, demonstrating high potency [1]. Furthermore, other derivatives have displayed significant antiproliferative activity against various cancer cell lines, with IC50 values as low as 8.6 nM/ml for EGFR-TK inhibition [2].

Anticancer Anti-inflammatory COX Inhibition

Strategic Deployment Scenarios for Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

Procure this compound to build focused fragment libraries. Its low molecular weight (165.19 g/mol) and moderate lipophilicity (LogP 1.22) make it an ideal starting fragment for hit identification and optimization campaigns [1]. Its 8.5% lower mass compared to the ethyl ester analog directly contributes to improved ligand efficiency metrics, a key driver in fragment-to-lead progression [1].

Antiviral Drug Discovery: Synthesis of HBV Inhibitor Precursors

Utilize this compound as a validated intermediate for the synthesis of novel antiviral agents. As documented in patent literature (EP3805223A1), it can be efficiently converted into 2,3-dihydro-1H-pyrrolizine-7-formamide derivatives, which are being investigated for the treatment of HBV-related diseases [2]. This provides a direct, high-value application path.

Medicinal Chemistry: Development of Novel Anti-inflammatory and Anticancer Agents

Leverage the compound as a versatile core scaffold for synthesizing diverse libraries of pyrrolizine derivatives. The pyrrolizine class has been extensively validated as a source of potent COX-2 inhibitors (IC50 values as low as 0.85 µM) and anticancer agents (IC50 values in the low nanomolar range) [3][4]. This compound serves as an ideal starting point for generating new leads within these well-validated therapeutic spaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.